(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid (2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18107625
InChI: InChI=1S/C20H18FNO6/c21-16(18(23)24)9-17(19(25)26)22-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,27)(H,23,24)(H,25,26)/t16-,17+/m1/s1
SMILES:
Molecular Formula: C20H18FNO6
Molecular Weight: 387.4 g/mol

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid

CAS No.:

Cat. No.: VC18107625

Molecular Formula: C20H18FNO6

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid -

Specification

Molecular Formula C20H18FNO6
Molecular Weight 387.4 g/mol
IUPAC Name (2S,4R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid
Standard InChI InChI=1S/C20H18FNO6/c21-16(18(23)24)9-17(19(25)26)22-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,27)(H,23,24)(H,25,26)/t16-,17+/m1/s1
Standard InChI Key FRADBSUKYLFNIF-SJORKVTESA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[C@H](C(=O)O)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(=O)O)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight387.4 g/mol
Molecular FormulaC₂₀H₁₈FNO₆
SolubilityLikely polar aprotic solvents
Melting PointNot reported
LogP (Partition Coefficient)Estimated 1.2–1.8 (lipophilic)

The fluorine atom enhances electronegativity at C4, potentially increasing acidity of adjacent carboxylic acid groups (pKa ~2–3). The Fmoc group contributes significant hydrophobicity, as evidenced by the logP estimate, which impacts solubility in aqueous media .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Introduction of the Fmoc Group: The amino group of 4-fluoropentanedioic acid is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a base-mediated reaction .

    R-NH2+Fmoc-ClR-NH-Fmoc+HCl\text{R-NH}_2 + \text{Fmoc-Cl} \rightarrow \text{R-NH-Fmoc} + \text{HCl}

    Piperidine or DIPEA (diisopropylethylamine) is typically used to scavenge HCl .

  • Stereocontrol: The (2S,4R) configuration is achieved via chiral auxiliaries or asymmetric catalysis during precursor synthesis. Enzymatic resolution may also be employed to isolate the desired enantiomer.

Challenges in Synthesis

  • Steric Hindrance: Bulky Fmoc groups can slow reaction kinetics during coupling steps .

  • Fluorine Reactivity: The C–F bond’s strength (~485 kJ/mol) necessitates careful handling to avoid defluorination under acidic or basic conditions.

  • Purification: Chromatography is often required to separate diastereomers, increasing production costs.

Applications in Research

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group is selectively removed with 20% piperidine in DMF, enabling sequential amino acid coupling . The fluorine atom may enhance peptide stability against proteolytic degradation, though this depends on its position in the final structure.

Medicinal Chemistry

  • Protease Inhibitors: The fluorinated backbone mimics natural substrates, potentially inhibiting enzymes like HIV protease or thrombin.

  • PET Imaging: The fluorine-18 isotopologue (if synthesized) could act as a radiotracer for positron emission tomography.

Comparison with Structural Analogs

CompoundKey DifferencesApplications
(2S,4R)-4-(Boc-amino)-1-Fmoc-proline Pyrrolidine ring vs. linear chainConformationally constrained peptides
Fmoc-Lys(Boc)-OHLysine side chain vs. fluorinated backboneBioconjugation

The linear pentanedioic acid structure of (2S,4R)-2-Fmoc-amino-4-fluoropentanedioic acid offers flexibility compared to cyclic analogs, making it suitable for designing extended peptide conformations .

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